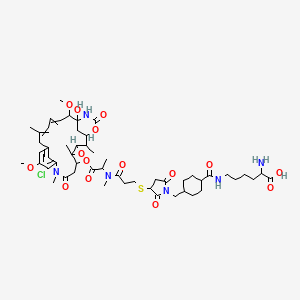
Lys-SMCC-DM1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of Lys-SMCC-DM1 involves the conjugation of DM1 to an antibody through a non-cleavable thioether linker, N-succinimidyl-4-(N-maleimidomethyl)-cyclohexane-1-carboxylate (SMCC) . The synthetic route typically includes the following steps:
Activation of the Antibody: The antibody is reacted with the N-hydroxysuccinimide ester moiety of SMCC.
Conjugation: The thiol group of DM1 is linked to the maleimide group of SMCC, forming a stable thioether bond.
Reaction Conditions: The conjugation is carried out in a pH 7.25 buffer containing 100 mM sodium phosphate and 150 mM sodium chloride.
Chemical Reactions Analysis
Lys-SMCC-DM1 undergoes several types of chemical reactions:
Substitution Reactions: The primary reaction involves the substitution of the N-hydroxysuccinimide ester with the thiol group of DM1.
Stability: The compound is stable in systemic circulation due to the non-cleavable thioether linker.
Major Products: The major product formed is the conjugate this compound, which is the active metabolite of T-DM1.
Scientific Research Applications
Lys-SMCC-DM1 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Lys-SMCC-DM1 involves the inhibition of tubulin polymerization, which disrupts the microtubule network within the cell, leading to cell cycle arrest and apoptosis . The compound targets the HER2 receptor, which is overexpressed in certain types of cancer cells, allowing for selective delivery of the cytotoxic agent .
Comparison with Similar Compounds
Lys-SMCC-DM1 is unique due to its non-cleavable thioether linker, which provides stability in systemic circulation . Similar compounds include:
MCC-DM1: Another metabolite of T-DM1, but with different linker properties.
VCMMAE: A cleavable linker ADC with higher drug-to-antibody ratios and greater synthetic yields.
DS-8201a: A next-generation ADC with a cleavable linker and a DNA topoisomerase I inhibitor.
This compound stands out due to its stability and efficacy in targeted cancer therapy, making it a valuable compound in the field of ADCs.
Properties
Molecular Formula |
C53H75ClN6O15S |
|---|---|
Molecular Weight |
1103.7 g/mol |
IUPAC Name |
2-amino-6-[[4-[[3-[3-[[1-[(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl)oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexanecarbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C53H75ClN6O15S/c1-29-12-11-14-40(72-8)53(70)27-38(73-51(69)57-53)30(2)46-52(4,75-46)41(26-43(62)59(6)36-23-33(22-29)24-37(71-7)45(36)54)74-50(68)31(3)58(5)42(61)19-21-76-39-25-44(63)60(48(39)65)28-32-15-17-34(18-16-32)47(64)56-20-10-9-13-35(55)49(66)67/h11-12,14,23-24,30-32,34-35,38-41,46,70H,9-10,13,15-22,25-28,55H2,1-8H3,(H,56,64)(H,57,69)(H,66,67) |
InChI Key |
UBRZDBDIKWWPEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)NCCCCC(C(=O)O)N)C)C)OC)(NC(=O)O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


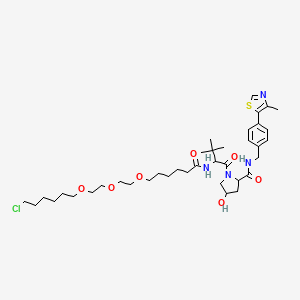

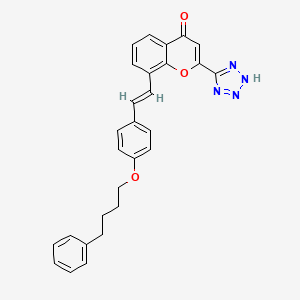
![1-cyclopentyl-3-methyl-6-pyridin-4-yl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B10800992.png)


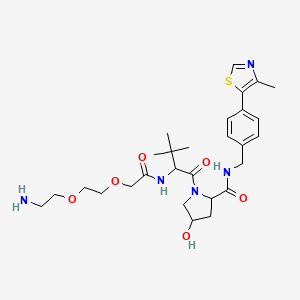
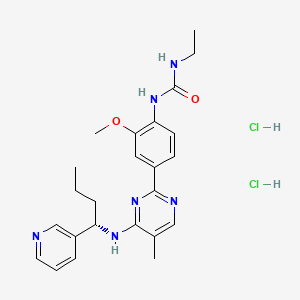
![6-[[(4E,6E,8S,9S,10E,12S,13R,14S,16R)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium](/img/structure/B10801005.png)
![4-[3-[[2-(6-methoxypyridin-3-yl)-2,3-dihydro-1,4-benzodioxin-6-yl]methyl]imidazo[4,5-b]pyridin-6-yl]-2-methylbut-3-yn-2-amine](/img/structure/B10801007.png)
![(2S)-2-amino-6-[[4-[[(3S)-3-[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexanecarbonyl]amino]hexanoic acid](/img/structure/B10801016.png)
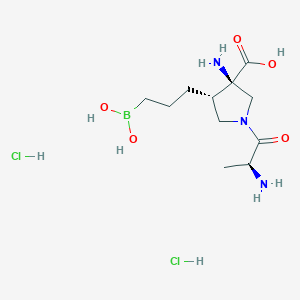
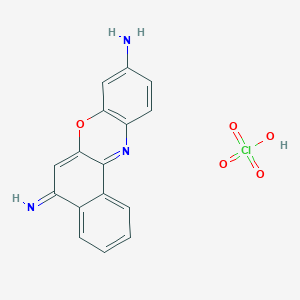
![(8S,9S,12R,13S)-6,6-diethyl-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B10801030.png)
